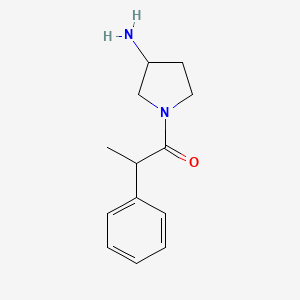

3-(3,4-Dimethoxypyrrolidin-1-yl)-3-oxopropanenitrile

説明

“3-(3,4-Dimethoxypyrrolidin-1-yl)-3-oxopropanenitrile” is also known as 3’,4’-Dimethoxy-α-pyrrolidinopentiophenone . It is a synthetic stimulant drug of the cathinone class that has been sold online as a designer drug . It is a relatively weak inhibitor of serotonin reuptake and has little affinity in vitro for dopamine or noradrenaline transporters .

Molecular Structure Analysis

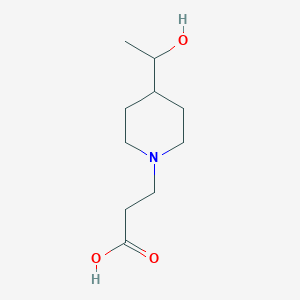

The molecular formula of this compound is C17H26NO3 . The structure contains a pyrrolidine ring, an extended α-carbon side chain, and methoxy groups attached to the 3 and 4 positions of the phenyl ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.1±0.1 g/cm3, boiling point of 413.9±35.0 °C at 760 mmHg, and a molar volume of 272.3±3.0 cm3 . It has a molar refractivity of 83.5±0.3 cm3, and a polar surface area of 39 Å2 .

科学的研究の応用

Heterocyclic Compound Synthesis

This compound has been extensively studied for its utility in synthesizing heterocyclic compounds. For instance, oxidative cyclizations of 3-oxopropanenitriles with conjugated alkenes have been performed using manganese(III) acetate to synthesize 4,5-dihydrofuran-3-carbonitriles containing heterocycles. Such reactions have yielded compounds in good yields, demonstrating the precursor's versatility in forming heterocyclic frameworks (Yılmaz, Uzunalioğlu, & Pekel, 2005).

Synthesis of Pyrazolo[3,4-b]pyridines

Another application involves the one-pot, four-component synthesis of pyrazolo[3,4-b]pyridines, highlighting the compound's role in facilitating complex reactions in green solvent systems. This approach has been shown to produce structurally diverse bicyclic pyrazolo[3,4-b]pyridines with potential biological and pharmacological activities, showcasing the compound's utility in medicinal chemistry (Majidi Arlan, Javahershenas, & Khalafy, 2020).

Anticancer Compound Development

Further research has explored its reactivity for the development of new heterocyclic compounds with anticancer activity. This includes the synthesis of thiazole derivatives and oxathiepine-6-carbonitriles, demonstrating the compound's potential in contributing to the discovery of new anticancer agents (Metwally, Abdelrazek, & Eldaly, 2016).

Antimicrobial Studies

Moreover, its derivatives have been synthesized for antimicrobial studies, illustrating its significance in developing novel antimicrobial agents. These studies have shown promising results, further extending the application of this compound in pharmaceutical research (Kheder & Mabkhot, 2012).

Advanced Material Development

In materials science, its derivatives have been used to develop environmentally sensitive fluorophores incorporating pyrene and fluorene moieties. These compounds exhibit strong blue-green fluorescence emission, making them suitable for various applications in the field of materials science, including sensors and fluorescent markers (Hussein, El Guesmi, & Ahmed, 2019).

生化学分析

Biochemical Properties

3-(3,4-Dimethoxypyrrolidin-1-yl)-3-oxopropanenitrile plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes involved in metabolic pathways, such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). These interactions are primarily due to the compound’s structural similarity to natural substrates, allowing it to bind to the active sites of these enzymes and inhibit their activity. Additionally, this compound can interact with various receptors, including serotonin and dopamine receptors, influencing neurotransmitter levels and signaling pathways .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and concentration used. In neuronal cells, this compound has been observed to modulate neurotransmitter release and uptake, affecting cell signaling pathways and synaptic transmission. It can also influence gene expression by altering the activity of transcription factors and other regulatory proteins. In non-neuronal cells, this compound may impact cellular metabolism by inhibiting key enzymes involved in energy production and biosynthesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of target enzymes. This binding can prevent the enzymes from catalyzing their respective reactions, leading to altered metabolic flux and accumulation of specific metabolites. Additionally, this compound can interact with receptors and transporters on the cell membrane, modulating signal transduction pathways and influencing cellular responses. Changes in gene expression may also occur as a result of these interactions, further affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light. Studies have shown that it remains stable under standard laboratory conditions for extended periods, but degradation can occur under extreme conditions. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in enzyme activity, gene expression, and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound may exhibit minimal toxicity and primarily modulate biochemical pathways without causing significant adverse effects. At higher doses, it can induce toxic effects, including neurotoxicity, hepatotoxicity, and cardiotoxicity. These effects are likely due to the compound’s ability to disrupt normal cellular processes and induce oxidative stress. Threshold effects have been observed, where a certain dose level must be reached before significant biological effects are observed .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as MAO and COMT. These interactions can lead to the inhibition of neurotransmitter degradation and the accumulation of specific metabolites. Additionally, this compound may be metabolized by cytochrome P450 enzymes, resulting in the formation of various metabolites that can further interact with cellular pathways. The overall impact on metabolic flux and metabolite levels depends on the concentration and duration of exposure .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cell membranes through passive diffusion and active transport mechanisms, allowing it to reach various cellular compartments. Once inside the cell, it may bind to intracellular proteins and accumulate in specific organelles, such as the mitochondria and endoplasmic reticulum. These interactions can influence the compound’s localization and activity within the cell .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been observed to localize in the cytoplasm, nucleus, and various organelles, depending on the cell type and experimental conditions. Targeting signals and post-translational modifications may direct the compound to specific compartments, where it can interact with target biomolecules and exert its effects. The localization within specific subcellular regions can also impact the compound’s stability and degradation .

特性

IUPAC Name |

3-(3,4-dimethoxypyrrolidin-1-yl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3/c1-13-7-5-11(6-8(7)14-2)9(12)3-4-10/h7-8H,3,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRFHBZZMXLXWQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CN(CC1OC)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,2R)-2-{[(oxolan-2-yl)methyl]amino}cyclopentan-1-ol](/img/structure/B1474451.png)

![(1S,2S)-2-[(4-methylpyrimidin-2-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474452.png)

![(1R,2R)-2-[cyclohexyl(methyl)amino]cyclopentan-1-ol](/img/structure/B1474453.png)

![(1R,2R)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474454.png)

![(1R,2R)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474455.png)

![(1R,2R)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474456.png)

![(1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol](/img/structure/B1474457.png)

![3-{[(1R,2R)-2-hydroxycyclopentyl]sulfanyl}propane-1,2-diol](/img/structure/B1474459.png)

![Methyl 2-[4-(2-hydroxyethoxy)phenyl]-1H-benzimidazole-5-carboxylate](/img/structure/B1474463.png)

![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylcyclohexane-1-carboxylic acid](/img/structure/B1474465.png)